molecular formula C24H20ClIN2O2 B11552905 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol

Cat. No.: B11552905
M. Wt: 530.8 g/mol
InChI Key: NMCVLVYJRJDZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a tert-butylphenyl group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol typically involves multiple steps. One common approach is the condensation of 2-(4-tert-butylphenyl)-1,3-benzoxazole-6-carbaldehyde with 4-chloro-6-iodophenol in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen substituents (chlorine and iodine) can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted phenolic derivatives with different functional groups.

Scientific Research Applications

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenol ring.

    2,4,6-Tri-tert-butylphenyl: A compound with three tert-butyl groups attached to a phenol ring.

    2-(4-tert-butylbenzyl)propionaldehyde: A compound with a tert-butylbenzyl group attached to a propionaldehyde moiety.

Uniqueness

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-iodophenol is unique due to its combination of a benzoxazole ring, tert-butylphenyl group, and halogen substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 4-tert-butylphenol or 2,4,6-tri-tert-butylphenyl.

Properties

Molecular Formula

C24H20ClIN2O2

Molecular Weight

530.8 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4-chloro-6-iodophenol

InChI

InChI=1S/C24H20ClIN2O2/c1-24(2,3)16-6-4-14(5-7-16)23-28-20-9-8-18(12-21(20)30-23)27-13-15-10-17(25)11-19(26)22(15)29/h4-13,29H,1-3H3

InChI Key

NMCVLVYJRJDZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.